Bromoenol lactone

説明

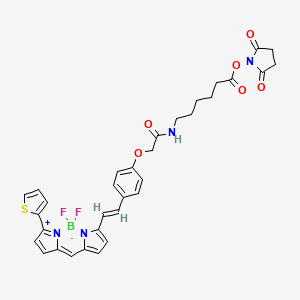

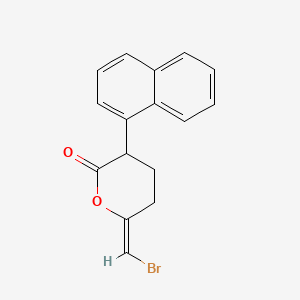

Bromoenol lactone (BEL) is a selective, potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) with a Ki value of 180 nM . It also inhibits macrophage iPLA2 in a concentration-dependent manner with an IC50 value of 60 nM and is an effective enzyme-activated irreversible inhibitor of chymotrypsin .

Molecular Structure Analysis

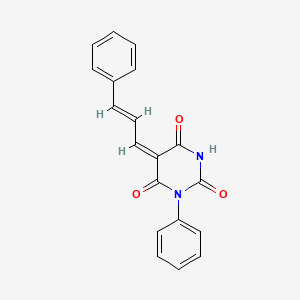

Bromoenol lactone has a molecular formula of C16H13BrO2 and a formula weight of 317.2 . Its formal name is 6E-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one .科学的研究の応用

Enantioselective Synthesis : BEL is useful in asymmetric bromolactonizations of alkynes, offering a route to synthesize compounds with high enantioselectivity. These bromoenol lactone products, featuring a tetrasubstituted alkene and a quaternary stereocenter, are significant for synthetic chemistry (Wilking et al., 2013).

Phospholipase Inhibition : BEL is identified as a potent inhibitor of phospholipase A2, especially the calcium-independent variant (iPLA2). This makes it a valuable tool for studying the role of iPLA2 in cellular functions. For instance, BEL inhibits cellular phosphatidate phosphohydrolase (PAP) activity, impacting triacylglycerol biosynthesis in cells (Balsinde & Dennis, 1996).

Impact on Cell Death : Research has shown that BEL promotes apoptosis in various cell lines, including U937, THP-1, and MonoMac. The mechanism involves the inhibition of PAP-1 rather than iPLA2, leading to changes in mitochondrial membrane potential and subsequent cell death (Fuentes et al., 2003).

Cardioprotective Effects : In studies involving rat hearts, BEL has shown cardioprotective effects in conditions of ischemia by modulating ATP-sensitive potassium channels and inhibiting calcium-independent PLA2 (Sargent et al., 1996).

Role in Osteoblastic Cells : BEL's impact on prostaglandin E2 formation in osteoblastic cells has been studied, indicating its significant role in arachidonate dynamics and phospholipid metabolism (Leis & Windischhofer, 2016).

Influence on Phagocytosis : BEL's inhibition of phospholipase A2 has been observed to impact phagocytosis processes, linking it to the essential role of arachidonic acid in antibody-mediated phagocytosis (Lennartz et al., 1997).

- onization reactions, which are crucial for organic synthesis and drug development (Snider & Johnston, 1985).

Inhibition of Prostaglandin Generation : BEL has been found to significantly attenuate prostaglandin E2 generation, suggesting its role in various cellular and molecular mechanisms related to inflammation and other pathologies (Akiba et al., 1998).

Spatial Memory Impairment : Research has shown that BEL can impair spatial memory in mice, indicating its potential impact on cognitive functions and brain phospholipid metabolism (Fujita et al., 2000).

Chemical Synthesis and Reactivity : Studies have also explored the use of BEL in chemical syntheses, such as in the synthesis of benzene-fused lactones and Z-alkylated styrenes, highlighting its utility in organic chemistry (Nishikata et al., 2015).

Influence on Cardiac Myocytes : BEL's impact on cardiac myocytes has been studied, showing its role in modulating calcium-independent phospholipase A2 gene expression and protecting against ischemia/reperfusion injury (Lawrence et al., 2003).

Mitochondrial Function and Cell Death : BEL has been found to modulate mitochondrial functions, influencing the permeability transition and cytochrome c release, which are crucial in understanding cell death mechanisms (Gadd et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCSFWXCMTYOI-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\Br)/OC(=O)C1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017361 | |

| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoenol lactone | |

CAS RN |

88070-98-8 | |

| Record name | Bromoenol lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88070-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088070988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoenol lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)

![4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1667839.png)

![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((3-(hydroxymethyl)phenyl)thio)acetate](/img/structure/B1667840.png)

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1667842.png)

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)

![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)